2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate
Overview
Description
2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate is a useful research compound. Its molecular formula is C12H15ClN2O4 and its molecular weight is 286.71. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.
Mode of Action
As an alanine derivative, it may interact with various biological systems in a similar manner to other alanine derivatives .
Biochemical Pathways
Amino acids and their derivatives have been known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Pharmacokinetics
As an alanine derivative, it may share similar pharmacokinetic properties with other alanine derivatives .
Result of Action
As an alanine derivative, it may share similar effects with other alanine derivatives .
Action Environment
It is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .
Biochemical Analysis
Biochemical Properties
It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In muscle and other tissues that degrade amino acids for fuel, amino groups are collected in the form of glutamate by transamination. Glutamate can then transfer its amino group through the action of alanine aminotransferase to pyruvate, a product of muscle glycolysis, forming alanine and α-ketoglutarate. The alanine is passed into the blood and transported to the liver. This reaction is reversed in the liver where the alanine is converted back to pyruvate by transamination. Depending on the body’s needs, the pyruvate can either be used to construct glucose through gluconeogenesis or it can be catabolized for energy through the citric acid cycle .
Cellular Effects
As an alanine derivative, it may influence various cellular processes, including protein synthesis, cell signaling pathways, and metabolic processes
Molecular Mechanism
As an alanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Metabolic Pathways
As an alanine derivative, it may be involved in the glucose-alanine cycle, interacting with enzymes and cofactors in this pathway
Properties
IUPAC Name |
2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQZQONBUIXIAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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